REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:2][CH2:3][OH:4].[F:5][c:6]1[c:7]([C:8]#[N:9])[c:10]([F:17])[cH:11][cH:12][c:13]1[N+:14](=[O:15])[O-:16].[NH3:1]>>[NH2:1][c:6]1[c:7]([C:8]#[N:9])[c:10]([F:17])[cH:11][cH:12][c:13]1[N+:14](=[O:15])[O-:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(F)ccc([N+](=O)[O-])c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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N#Cc1c(F)ccc([N+](=O)[O-])c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |